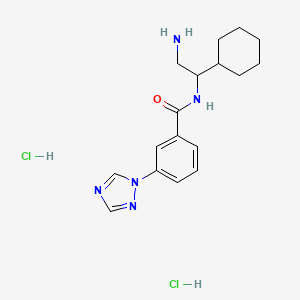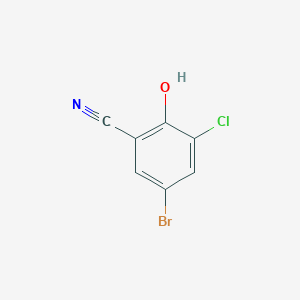![molecular formula C24H22FN3S B2652686 4-(4-Benzylpiperidin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine CAS No. 670268-52-7](/img/structure/B2652686.png)
4-(4-Benzylpiperidin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Benzylpiperidin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity, coupled with a benzylpiperidine and a fluorophenyl group, enhancing its chemical versatility and potential efficacy in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperidin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the thieno[2,3-d]pyrimidine intermediate.
Attachment of the Benzylpiperidine Moiety: This final step can be accomplished through a reductive amination reaction, where benzylpiperidine is coupled with the intermediate compound in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Benzylpiperidin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, which may reduce any double bonds or nitro groups present in the molecule.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to fully saturated derivatives.
Aplicaciones Científicas De Investigación
4-(4-Benzylpiperidin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its versatile functional groups.
Biology: Investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurological research.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic applications.
Mecanismo De Acción
The mechanism by which 4-(4-Benzylpiperidin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine exerts its effects is often related to its interaction with specific molecular targets. For instance, in biological systems, it may bind to certain receptors or enzymes, modulating their activity. The fluorophenyl and benzylpiperidine groups can enhance its binding affinity and specificity, leading to more pronounced biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Benzylpiperidin-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine: Similar structure but with a chlorine atom instead of fluorine.
4-(4-Benzylpiperidin-1-yl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine: Contains a methyl group instead of fluorine.
4-(4-Benzylpiperidin-1-yl)-5-(4-nitrophenyl)thieno[2,3-d]pyrimidine: Features a nitro group, which can significantly alter its chemical and biological properties.
Uniqueness
The presence of the fluorophenyl group in 4-(4-Benzylpiperidin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine imparts unique electronic properties, potentially enhancing its reactivity and binding interactions compared to its analogs. This makes it particularly valuable in applications where specific electronic characteristics are crucial.
Propiedades
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3S/c25-20-8-6-19(7-9-20)21-15-29-24-22(21)23(26-16-27-24)28-12-10-18(11-13-28)14-17-4-2-1-3-5-17/h1-9,15-16,18H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGCUEGNWWSCOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-(3-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2652605.png)

![3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2652607.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-6-fluoro-1,3-benzothiazol-2-amine](/img/structure/B2652608.png)
![7-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B2652609.png)
![10-(3-chlorobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2652611.png)

![3-(4-allyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2652617.png)

![3-Methyl-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2652620.png)
![N-benzyl-N'-[3-(trifluoromethyl)benzyl]sulfamide](/img/structure/B2652623.png)
![N1-(2-ethylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2652625.png)
